![molecular formula C19H21FN2OS B2689507 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421449-90-2](/img/structure/B2689507.png)
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a chemical compound that has been extensively studied in the field of scientific research. It is commonly referred to as FPPE and is used in various laboratory experiments to explore its mechanism of action and physiological effects.
Scientific Research Applications
Hydrogen-Bonding Patterns
Research on compounds structurally related to 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, such as enaminones, shows a focus on hydrogen-bonding patterns. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding, which is significant in the formation of crystal structures and chemical stability (Balderson et al., 2007).
Development of 5-HT1A Receptor Agonists
Research in the field of medicinal chemistry has led to the development of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives, which include compounds structurally related to the subject chemical, have shown enhanced 5-HT1A agonist activity and potential antidepressant properties (Vacher et al., 1999).
Aurora Kinase Inhibitor
The compound is structurally similar to those used in the development of Aurora kinase inhibitors. These inhibitors play a crucial role in cancer treatment as they target specific enzymes involved in cell division (ヘンリー,ジェームズ, 2006).
Inhibition of Blood Platelet Aggregation
Compounds related to the subject chemical have been studied for their ability to inhibit blood platelet aggregation, which is vital in the development of cardiovascular disease treatments (Grisar et al., 1976).
Synthesis of Pyrazolopyridines
The compound has been instrumental in the synthesis of pyrazolopyridines and other pyrido fused systems. This has applications in the development of combinatorial libraries for drug discovery (Almansa et al., 2008).
Cytochrome P450 Interactions
Studies on metabolites of prasugrel, which are structurally related to the compound , have provided insights into interactions with cytochrome P450 enzymes. This is crucial for understanding drug metabolism and interactions (Rehmel et al., 2006).
Treatment of Neuropathic Pain
Research has shown the effectiveness of related compounds in treating neuropathic pain, specifically through 5-HT1A receptor activation (Colpaert et al., 2004); (Deseure et al., 2002).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-6-4-15(5-7-17)13-19(23)22-11-8-16(9-12-22)14-24-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYCKXPSLUILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone |
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